molecular formula C13H10ClNO2 B2962640 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 462066-99-5

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2962640
CAS RN: 462066-99-5
M. Wt: 247.68
InChI Key: BRXPKYDOKVSIJG-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the formula C13H10ClNO2 . It has a net charge of 0, an average mass of 247.677, and a mono-isotopic mass of 247.04001 . It is a type of quinoline .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H10ClNO2/c14-7-4-5-11-9 (6-7)12 (13 (16)17)8-2-1-3-10 (8)15-11/h4-6H,1-3H2, (H,16,17) . The SMILES string is C1CC2=C (C1)N=C3C=CC (=CC3=C2C (=O)O)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H10ClNO2 . It has an average mass of 247.677 and a mono-isotopic mass of 247.04001 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives highlighted the synthesis of compounds through microwave irradiation, exhibiting significant anticancer activity. These derivatives were tested for their effect on cellular viability against various carcinoma cell lines, showing more potent effects than standard drugs. Apoptotic DNA fragmentation confirmed the induction of apoptosis in specific cell lines, suggesting the potential of these derivatives as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).

Antibacterial Properties

Research on new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids showed appreciable antibacterial activity compared with ciprofloxacin. The synthesis involved direct interaction between quinoline-3-carboxylic acid derivatives and primary α-amino acids, demonstrating a novel approach to enhancing antibacterial properties (Y. Al-Hiari et al., 2011).

Antimicrobial Activity

Another study synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, demonstrating broad-spectrum antimicrobial activity against various microorganisms. Microwave-irradiated methods provided a more efficient synthesis process, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bhatt & Y. Agrawal, 2010).

Herbicide Resistance

Investigation into quinclorac resistance in Echinochloa phyllopogon identified multiple resistance mechanisms, including insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity for HCN detoxification. This study provides insights into managing herbicide resistance in agricultural settings (H. Yasuor et al., 2012).

Antitumor Activity

A synthesis study on cryptolepine derivatives using polyphosphorous acid catalyzed cyclization revealed compounds that inhibit proteasomal chymotrypsin-like activity in vitro and suppress breast cancer cell growth. This research contributes to the development of new antitumor agents (S. Wan et al., 2007).

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPKYDOKVSIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331153
Record name 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

462066-99-5
Record name 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 2
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 3
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 4
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 5
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Reactant of Route 6
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

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